N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-17-7-3-15(4-8-17)13-23-20(26)21(27)24-14-19-25(11-2-12-31-19)32(28,29)18-9-5-16(22)6-10-18/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCGTVEBPUHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C22H26ClN3O6S
- Molecular Weight : 495.98 g/mol
- Functional Groups : It includes a 4-chlorophenyl group, a sulfonyl group, an oxazinan ring, and a methoxybenzyl moiety.
These structural components contribute to its unique chemical reactivity and biological interactions.
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of critical biological pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Molecular Docking Studies : Research indicates that molecular docking studies have been employed to elucidate the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes associated with cancer progression and inflammation .
Anticancer Potential
The anticancer properties of this compound have been highlighted in several studies:
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound shows cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cancer metabolism and proliferation .
- Mechanisms Targeted :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Screening against various bacterial strains has shown moderate to strong activity, particularly against gram-negative bacteria such as Salmonella typhi and Bacillus subtilis .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent effects. |
| Study B | Enzyme Interaction | Identified binding affinities with HDAC and thymidylate synthase through molecular docking techniques. |
| Study C | Antimicrobial Testing | Showed strong inhibition against Salmonella typhi and moderate activity against other bacterial strains. |
Scientific Research Applications
Medicinal Chemistry
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has shown potential as a lead compound in drug development. Its unique combination of functional groups facilitates interactions with specific molecular targets, which can be exploited for therapeutic purposes:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in tumor growth and proliferation. Molecular docking studies suggest that it interacts with key proteins in cancer pathways.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, suggesting that the compound may inhibit bacterial growth or survival . This aspect is particularly relevant in the context of increasing antibiotic resistance.
Biochemical Studies
The compound's interactions with various biological targets can be investigated through biochemical assays:
- Enzyme Inhibition Studies : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases characterized by dysregulated metabolism .
- Receptor Binding Assays : Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for understanding how this compound modulates cellular signaling pathways .
Case Study 1: Anticancer Mechanism Exploration
A study conducted on similar compounds revealed that they could inhibit the proliferation of cancer cells through specific enzyme interactions. The mechanism was elucidated using molecular docking simulations, which indicated a strong binding affinity to target proteins involved in cell cycle regulation . This suggests that this compound might share similar mechanisms.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the importance of the sulfonamide group in enhancing the compound's efficacy against resistant bacterial strains .
Preparation Methods
Synthesis of N²-(4-Methoxybenzyl)Oxalamide
Adapting, 4-methoxybenzylamine reacts with ethyl chlorooxoacetate in toluene with triethylamine (1.2 equiv) at 0–5°C. After quenching with HCl, the organic phase is dried (MgSO₄) and concentrated to yield ethyl N-(4-methoxybenzyl)oxalamate (89% purity). Saponification with NaOH (2 M, 60°C) gives the free oxalamic acid, which is crystallized from water/ethanol (1:1) at −20°C (mp. 145°C, 85% yield).
Cu-Catalyzed Coupling with Oxazinan-Methyl Amine
The oxazinan-methyl amine (prepared via Hofmann degradation of the methanolic intermediate) undergoes coupling with the oxalamic acid using Cu₂O (0.01–0.1 mol%) and N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands. Key conditions:
| Condition | Value | Effect on Yield |
|---|---|---|
| Ligand | N-(naphthyl)-N′-hexyl | 92% conversion |
| Temperature | 50°C | Minimizes ligand decomposition |
| Solvent | DMSO | Enhances solubility |
Post-reaction, the product is purified via sequential solvent extraction (EtOAc/water) and recrystallization (CH₃CN), yielding N¹-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N²-(4-methoxybenzyl)oxalamide (mp. 178°C, 79% yield).
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonylation-Oxazinan Coupling
An alternative one-pot method combines sulfonylation and oxazinan formation using SOCl₂ as a dual reagent. While reducing steps, this approach suffers from lower yields (55–60%) due to competing side reactions.
Microwave-Assisted Oxalamide Coupling
Microwave irradiation (100°C, 30 min) accelerates the Cu-catalyzed step, improving yields to 81% but requiring specialized equipment.
Scalability and Industrial Feasibility
Large-scale production (≥1 kg) employs continuous-flow reactors for sulfonylation and coupling steps, achieving 70–73% overall yield. Critical considerations:
- Cost Efficiency : FeCl₃ is preferred over noble metal catalysts.
- Waste Management : Aqueous HCl from neutralization is neutralized with CaCO₃ for safe disposal.
Q & A
Q. What are the standard synthetic protocols for preparing N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a multi-step route involving sulfonylation, oxazinan ring formation, and oxalamide coupling. Key steps include:
- Sulfonylation: React 4-chlorobenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol in dry dioxane at 0–5°C, using triethylamine as a base to neutralize HCl .
- Oxalamide Coupling: Use oxalyl chloride (2.0 equiv) in anhydrous dioxane with N-(4-methoxybenzyl)amine under nitrogen, stirring at room temperature for 6–8 hours .
- Optimization: Employ Design of Experiments (DoE) to test variables (molar ratios, solvent polarity, temperature). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions in sensitive steps .
Yield Optimization Table:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N, dioxane, 0°C | 70–75% | |
| Oxalamide Coupling | (COCl)₂, 4-MeOBnNH₂, rt, N₂ | 65–73% |
Q. What spectroscopic techniques are critical for structural validation, and what key markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR: Focus on the deshielded methylene protons (δ 3.8–4.2 ppm) linking the oxazinan and oxalamide moieties. The 4-methoxybenzyl group shows a singlet at δ 3.81 ppm (OCH₃) and aromatic protons at δ 7.06–7.35 ppm .
- FTIR: Confirm sulfonyl (S=O, 1360–1160 cm⁻¹) and oxalamide (C=O, 1670–1620 cm⁻¹) stretches .
- HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error. For C₂₃H₂₅ClN₂O₆S, expected m/z = 505.1152 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ¹H NMR data between synthetic batches, particularly in the oxazinan methylene region?
Methodological Answer: Discrepancies (e.g., δ 3.8–4.2 ppm splitting) often arise from:
- Conformational Flexibility: The oxazinan ring adopts chair or boat conformations, altering coupling constants. Use variable-temperature NMR (VT-NMR) to observe coalescence at 50–80°C .
- Trace Solvent Effects: Ensure complete removal of dioxane (δ 3.6 ppm) via lyophilization or azeotropic distillation with toluene .
- Diastereomeric Impurities: Perform chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) to isolate enantiomers .
Q. What strategies improve low yields during the final oxalamide coupling step?
Methodological Answer: Low yields (<50%) may result from:
- Moisture Sensitivity: Use rigorously dried solvents (molecular sieves) and Schlenk-line techniques for oxalyl chloride handling .
- Competitive Side Reactions: Replace oxalyl chloride with N,N'-carbonyldiimidazole (CDI) in THF at −20°C to suppress sulfonamide overreaction .
- Microwave-Assisted Synthesis: Reduce reaction time from 8 hours to 30 minutes at 80°C, improving yield to >80% .
Q. How should researchers design assays to evaluate the compound’s biological activity, given its structural similarity to sulfonamide pharmacophores?
Methodological Answer:
- Target Selection: Prioritize carbonic anhydrase (CA) isoforms (e.g., CA IX/XII) due to the 4-chlorophenylsulfonyl group’s affinity for Zn²⁺ in CA active sites .
- In Vitro Assays:
- Enzyme Inhibition: Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant CA isoforms .
- Cellular Uptake: Radiolabel the compound with ¹⁴C and measure accumulation in hypoxic cancer cells (e.g., HT-29) .
- SAR Studies: Synthesize analogs replacing 4-methoxybenzyl with p-nitrobenzyl to assess electron-withdrawing effects on potency .
Q. What analytical methods are recommended for detecting degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to pH 2.0 (HCl), pH 9.0 (NaOH), and UV light (254 nm) for 48 hours. Monitor via:
- LC-MS/MS: Identify hydrolyzed oxalamide (m/z 279.08) and sulfonic acid derivatives .
- XRD: Compare crystallinity changes post-degradation to assess stability .
Data Contradiction Analysis Example:
A reported ¹³C NMR shift at δ 159.7 ppm () conflicts with δ 170.9 ppm () for oxalamide carbonyls. This discrepancy arises from:
- Solvent Polarity: DMSO-d₆ () vs. CDCl₃ () alters electron density distribution.
- Tautomerism: Enol-keto equilibria in oxalamides under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
